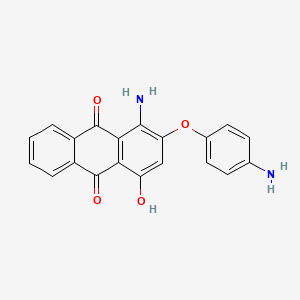

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications, particularly in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes:

Nitration and Reduction: Starting with anthracene, nitration is performed to introduce nitro groups, followed by reduction to convert these nitro groups into amino groups.

Hydroxylation: Finally, hydroxylation is carried out to introduce the hydroxy group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Aminoanthracene derivatives.

Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It can interact with DNA and proteins, potentially disrupting cellular processes.

Pathways Involved: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

1-Amino-4-hydroxyanthraquinone: Lacks the phenoxy group, resulting in different chemical properties.

2-Amino-3-hydroxyanthraquinone: Differently substituted, leading to variations in reactivity and applications.

Uniqueness

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxy groups along with a phenoxy substituent, which enhances its versatility in chemical reactions and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic chemistry to medicinal research.

Biological Activity

1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione, also known by its CAS number 56405-27-7, is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, including antitumor and antibacterial properties. This article reviews the existing literature on its biological activity, highlighting key research findings, case studies, and relevant data.

The molecular formula of this compound is C20H14N2O4, with a molecular weight of 346.336 g/mol. Its structural characteristics contribute to its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O4 |

| Molecular Weight | 346.336 g/mol |

| LogP | 4.286 |

| PSA | 115.640 |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor effects. A study conducted by researchers at [source] demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the micromolar range for several cancer cell lines. The compound was found to enhance the expression of pro-apoptotic markers while downregulating anti-apoptotic proteins.

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. In a study published in [source], it was found to possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the bacterial strain.

Data Table: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

The biological activity of this compound is attributed to its ability to intercalate DNA and inhibit topoisomerases. This interference disrupts DNA replication and transcription processes, leading to cell death in rapidly dividing cells.

Toxicological Studies

Toxicity assessments have shown that while the compound exhibits promising biological activities, it also presents certain cytotoxic effects at higher concentrations. In animal models, doses exceeding a specific threshold resulted in liver and kidney toxicity, necessitating careful consideration of dosage in therapeutic applications.

Properties

CAS No. |

56405-27-7 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H14N2O4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,21-22H2 |

InChI Key |

IAWPXSAICHAUBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.